![molecular formula C25H22FN3O2 B4959558 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide
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Overview
Description
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by Bayer AG and Onyx Pharmaceuticals in the late 1990s and has since undergone numerous preclinical and clinical trials to investigate its efficacy and safety.
Mechanism of Action
BAY 43-9006 exerts its anti-cancer effects by inhibiting several key signaling pathways involved in tumor growth and angiogenesis. Specifically, it targets the RAF/MEK/ERK pathway, which is frequently dysregulated in cancer cells, and the VEGFR/PDGFR pathway, which is involved in tumor angiogenesis. By inhibiting these pathways, BAY 43-9006 can slow down tumor growth and reduce the formation of new blood vessels in the tumor microenvironment.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor cell proliferation, and reduce tumor angiogenesis. This compound has also been shown to have anti-inflammatory effects and can modulate the immune system.
Advantages and Limitations for Lab Experiments
BAY 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit multiple signaling pathways involved in cancer growth and angiogenesis. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in preclinical and clinical studies.
Future Directions
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to BAY 43-9006 treatment, which could help to personalize cancer therapy. Additionally, there is ongoing research to investigate the potential of BAY 43-9006 for the treatment of other diseases, such as liver fibrosis and rheumatoid arthritis.
Synthesis Methods
The synthesis of BAY 43-9006 involves several steps, including the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with 4-aminophenol to yield the corresponding amide. This amide is then reacted with 4-cyanophenyl isocyanate to produce BAY 43-9006.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway. This compound has also been investigated for its potential to enhance the efficacy of chemotherapy and radiation therapy in various cancer types.
properties
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-cyano-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-25(2,3)18-7-5-17(6-8-18)23(30)28-19-9-11-20(12-10-19)29-24(31)21-13-4-16(15-27)14-22(21)26/h4-14H,1-3H3,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZWSRJWGTRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-cyano-2-fluorobenzamide |
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